molecular formula C39H38NOPS B12500111 [S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B12500111
M. Wt: 599.8 g/mol
InChI Key: SLXVYPHFSDYYON-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide involves several stepsThe reaction conditions typically involve the use of solvents like chloroform and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

[S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The anthracenyl and diphenylphosphino groups play a crucial role in its binding affinity and selectivity towards these targets. The sulfinamide group contributes to its chiral properties, which are essential for its activity in asymmetric synthesis and catalysis .

Comparison with Similar Compounds

Similar compounds to [S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide include:

    [S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide: This compound has a similar structure but differs in the methyl group substitution.

    [S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N-methyl-2-propanesulfinamide: This compound has a different substitution pattern on the sulfinamide group. The uniqueness of [S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide lies in its specific chiral properties and the combination of functional groups that contribute to its diverse applications.

Properties

Molecular Formula

C39H38NOPS

Molecular Weight

599.8 g/mol

IUPAC Name

N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C39H38NOPS/c1-39(2,3)43(41)40(4)37(28-42(31-19-7-5-8-20-31)32-21-9-6-10-22-32)35-25-15-16-26-36(35)38-33-23-13-11-17-29(33)27-30-18-12-14-24-34(30)38/h5-27,37H,28H2,1-4H3

InChI Key

SLXVYPHFSDYYON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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